Product packaging for 2-Bromo-N-methyl-5-thiazolemethanamine(Cat. No.:)

2-Bromo-N-methyl-5-thiazolemethanamine

Cat. No.: B13432399
M. Wt: 207.09 g/mol
InChI Key: FCRQRERVLSIXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-methyl-5-thiazolemethanamine is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The compound features both a bromine atom and an N-methylaminomethyl group on the thiazole ring, making it a versatile synthetic intermediate. The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, allowing for the introduction of complex aryl or alkyl groups. Simultaneously, the N-methylaminomethyl side chain can serve as a point for further functionalization or to influence the molecule's physicochemical properties, such as solubility and bioavailability. Thiazole rings are privileged structures in pharmaceutical research due to their presence in a wide range of bioactive molecules . This core scaffold is found in compounds with diverse biological activities, including antimicrobial, anticancer, and central nervous system effects . As a result, researchers can utilize this compound as a key precursor in the synthesis of novel compounds for high-throughput screening and the development of new therapeutic agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2S B13432399 2-Bromo-N-methyl-5-thiazolemethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

1-(2-bromo-1,3-thiazol-5-yl)-N-methylmethanamine

InChI

InChI=1S/C5H7BrN2S/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3

InChI Key

FCRQRERVLSIXDW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(S1)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-Bromo-5-thiazolemethanamine Core

The synthesis of the 2-bromo-5-(methylaminomethyl)thiazole framework involves the strategic introduction of the bromine atom at the 2-position of the thiazole (B1198619) ring and the construction of the N-methylmethanamine side chain at the 5-position.

Regioselective Bromination Approaches for Thiazole Ring Systems

The regioselective bromination of the thiazole ring is a critical step in the synthesis of 2-bromo-thiazole derivatives. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution reactions. N-bromosuccinimide (NBS) is a commonly employed reagent for the bromination of thiazoles, offering a milder and more selective alternative to elemental bromine. ekb.egmdpi.com The reaction of a suitable thiazole precursor with NBS typically proceeds via an electrophilic substitution mechanism, leading to the desired brominated product. ekb.eg For instance, the treatment of 2-amino-5-benzyl-1,3-thiazoles with NBS can lead to bromination at the available positions on the thiazole ring. mdpi.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high regioselectivity.

Introduction of the N-methylmethanamine Moiety

The N-methylmethanamine side chain can be introduced through various synthetic routes. One common approach involves the reductive amination of a suitable aldehyde or ketone precursor. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic and effective method for the methylation of primary and secondary amines. This reaction proceeds by the formation of an iminium ion followed by reduction with formic acid, and it advantageously avoids the formation of quaternary ammonium (B1175870) salts.

Alternatively, the N-methylmethanamine moiety can be constructed by first introducing an aminomethyl group, which is then subsequently methylated. This can be achieved by reacting a 5-(bromomethyl) or 5-(chloromethyl)thiazole (B1295649) derivative with methylamine. Another approach involves the reduction of a corresponding amide or nitrile precursor at the 5-position of the thiazole ring.

Green Chemistry Principles and Sustainable Synthetic Routes (e.g., Polyethylene (B3416737) Glycol as Solvent)

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. The use of environmentally benign solvents is a key aspect of this approach. Polyethylene glycol (PEG) has emerged as a promising green solvent for organic reactions due to its low toxicity, biodegradability, and recyclability. nih.govnih.govresearchgate.net PEG can serve as an effective reaction medium for various transformations, including the synthesis of heterocyclic compounds. While specific examples of the synthesis of 2-Bromo-N-methyl-5-thiazolemethanamine in PEG are not extensively documented, the general applicability of PEG as a green solvent suggests its potential for developing more sustainable synthetic routes for this compound and its derivatives. nih.govnih.govresearchgate.net The use of PEG can potentially reduce the reliance on volatile and hazardous organic solvents, contributing to a more environmentally friendly synthetic process.

Functionalization and Derivatization Reactions of this compound

The presence of the bromine atom at the 2-position of the thiazole ring provides a handle for a variety of functionalization and derivatization reactions, significantly expanding the chemical space accessible from this core structure.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly well-suited for the derivatization of 2-bromothiazoles. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the thiazole ring.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. A variety of arylboronic acids can be successfully coupled with 2-bromothiazole (B21250) derivatives, providing access to a diverse library of compounds. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate various functional groups.

EntryArylboronic AcidProductCatalystBaseSolventYield (%)Reference
1Phenylboronic acid2-Phenyl-5-substituted-thiazolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood to Excellent
24-Chlorophenylboronic acid2-(4-Chlorophenyl)-5-substituted-thiazolePd(II)-precatalystKOHWater92 mdpi.com
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-substituted-thiazolePd(II)-precatalystKOHWater98 mdpi.com
43-Thienylboronic acid2-(3-Thienyl)-5-substituted-thiazolePd(II)-precatalystKOHWater95 mdpi.com
54-Fluorophenylboronic acidN-(5-(4-fluorophenyl)thiazol-2-yl) derivativeNot specifiedNot specifiedNot specifiedNot specified

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of heteroatom-containing functional groups. The electron-withdrawing nature of the thiazole ring facilitates these reactions.

A range of nucleophiles, including amines and thiols, can displace the bromine atom. For example, the reaction of 2-bromothiazole derivatives with amines can lead to the formation of 2-aminothiazole (B372263) derivatives. Similarly, treatment with thiols or their corresponding thiolates can yield 2-thioether-substituted thiazoles. The reaction conditions for these nucleophilic substitutions typically involve heating the reactants in a suitable solvent, often in the presence of a base to facilitate the reaction. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product.

Despite a comprehensive search for the chemical compound "this compound," no specific information was found in the available scientific literature concerning its synthetic methodologies, chemical transformations, or its direct application as a synthetic intermediate.

The search for detailed research findings on reactions at the amine nitrogen (such as N-arylation), transformations of the thiazole ring system, its use as a precursor for advanced heterocyclic systems, and its role in multi-step organic synthesis for this particular compound did not yield any relevant results.

Therefore, this article cannot be generated as the requested information is not present in the public domain of scientific research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of molecules. For 2-Bromo-N-methyl-5-thiazolemethanamine, a complete assignment of proton and carbon signals is crucial for its structural confirmation.

Proton (1H) NMR Analysis

Detailed ¹H NMR spectral data for this compound is not extensively available in the cited public literature. This type of analysis would typically reveal the chemical environment of each proton, their integrations corresponding to the number of protons, and their coupling patterns which indicate adjacent protons.

Carbon (13C) NMR Analysis

Comprehensive ¹³C NMR spectral data for this compound is not readily found in the surveyed literature. A ¹³C NMR spectrum would be instrumental in identifying all unique carbon environments within the molecule, including those of the thiazole (B1198619) ring, the methyl group, and the methylene (B1212753) bridge.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

A complete structural assignment of this compound would be greatly facilitated by two-dimensional NMR experiments. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HMQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would provide information on longer-range couplings between protons and carbons, which is essential for confirming the connectivity across the entire molecule. However, specific 2D NMR data for this compound is not available in the public domain.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While specific high-resolution mass spectrometry data for this compound is not detailed in the available literature, this technique would be employed to accurately determine its elemental composition. By measuring the exact mass of the molecular ion, HRMS can confirm the molecular formula, C₆H₇BrN₂S, with a high degree of confidence.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the 2-bromothiazole (B21250) ring, the N-methyl group, and the aminomethyl bridge.

The primary vibrations of interest include the stretching and bending of C-H, N-H, C-N, C=N, and C-S bonds within the molecule. The presence of the secondary amine (N-H) group is typically indicated by a weak to moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the thiazole ring and the methyl group are expected to appear in the 2800-3100 cm⁻¹ range. docbrown.info

The thiazole ring itself will have a series of characteristic stretching vibrations for the C=C and C=N bonds, typically found in the 1500-1650 cm⁻¹ region. The C-S stretching vibration of the thiazole ring is generally weaker and appears at lower wavenumbers. The C-Br stretching frequency is expected in the fingerprint region, typically below 700 cm⁻¹. The C-N stretching of the aminomethyl group would likely be observed in the 1020-1250 cm⁻¹ range. docbrown.info

Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Secondary Amine)Stretching3300 - 3500Weak to Medium
C-H (Aromatic/Methyl)Stretching2800 - 3100Medium to Strong
C=N (Thiazole Ring)Stretching1600 - 1650Medium
C=C (Thiazole Ring)Stretching1500 - 1550Medium
N-H (Secondary Amine)Bending1550 - 1650Medium
C-N (Aliphatic Amine)Stretching1020 - 1250Medium
C-BrStretching500 - 700Medium to Strong

This table is generated based on typical IR absorption frequencies for the respective functional groups and may not represent experimentally verified data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the key chromophore is the 2-bromothiazole ring system.

The thiazole ring contains π electrons and heteroatoms (nitrogen and sulfur) with non-bonding electrons. Therefore, π → π* and n → π* transitions are expected. The conjugation within the thiazole ring will lead to strong π → π* absorptions, likely in the lower UV region (around 200-280 nm). The presence of the bromine atom, a halogen, may cause a slight bathochromic (red) shift of these absorption maxima compared to an unsubstituted thiazole.

Expected Electronic Transitions for this compound

Transition Type Chromophore/Group Expected λmax (nm)
π → π2-Bromothiazole Ring~230 - 280
n → πThiazole Ring (N, S)> 280 (weak)
n → σ*N-methyl-methanamine< 220

This table provides estimated absorption maxima based on the analysis of similar chemical structures and general principles of UV-Vis spectroscopy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, we can infer expected structural parameters based on crystallographic data of related 2-bromothiazole derivatives. researchgate.netst-andrews.ac.uk

A successful crystallographic analysis would reveal key structural details, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Br, C-N, C-S, C=N, C=C) and angles within the molecule, confirming the geometry of the thiazole ring and the conformation of the N-methyl-methanamine side chain.

Planarity of the Thiazole Ring: Confirmation of the expected planarity of the five-membered thiazole ring.

Conformation of the Side Chain: Determination of the torsion angles defining the orientation of the aminomethyl group relative to the thiazole ring.

Intermolecular Interactions: Identification of any significant intermolecular forces in the crystal lattice, such as hydrogen bonding involving the N-H group or halogen bonding involving the bromine atom, which dictate the crystal packing.

Expected Crystallographic Parameters for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic (Common for similar organics)
Space Group e.g., P2₁/c, Pbca
C-Br Bond Length ~1.85 - 1.90 Å
C-S Bond Lengths (in ring) ~1.70 - 1.75 Å
C-N Bond Lengths (in ring) ~1.30 - 1.38 Å
C-N Bond Length (side chain) ~1.45 - 1.50 Å

This table presents anticipated values based on published crystal structures of analogous bromothiazole compounds and may differ from the actual experimental values for the title compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

A key output of quantum chemical calculations is the analysis of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. asianpubs.orgbohrium.com A smaller gap generally suggests higher reactivity.

For 2-Bromo-N-methyl-5-thiazolemethanamine, calculations would reveal how the electron-withdrawing bromine atom and the electron-donating aminomethyl group influence the electron density distribution across the thiazole (B1198619) ring and the energies of the frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is not available.

Parameter Calculated Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Molecular Modeling and Simulation

Molecular modeling and simulations extend the investigation from a static electronic picture to the dynamic behavior of the molecule, including its flexibility and interactions with its environment.

Conformational Analysis and Energy Landscapes

The rotatable single bonds in the N-methyl-5-thiazolemethanamine side chain allow the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis is the study of the energy associated with these different arrangements. lumenlearning.comlibretexts.org By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This "energy landscape" identifies the most stable, low-energy conformations that the molecule is likely to adopt.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of molecular behavior in a simulated environment, such as in a solvent or near a biological receptor. researchgate.net An MD simulation of this compound could reveal how it interacts with water molecules, how it might approach a protein's active site, and the stability of any potential intermolecular bonds, such as hydrogen bonds.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. nih.gov Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) models, play a crucial role in this process. researchgate.netimist.ma

A computational SAR study would typically involve a series of thiazole analogues with modifications at the 2-position (e.g., replacing bromine with other halogens) and on the aminomethyl side chain. By calculating various molecular descriptors (e.g., size, electronic properties, hydrophobicity) for each analogue and correlating them with experimental activity data, a predictive mathematical model could be built. This model would help identify the key structural features of the this compound scaffold that are essential for a specific biological effect, guiding the design of more potent or selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. These models are built by establishing a correlation between the chemical structures of a series of compounds and their corresponding biological activities.

Data Set Preparation: A series of thiazole derivatives, including analogs of this compound with variations in substituents, would be synthesized and their biological activity against a specific target (e.g., an enzyme or receptor) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to develop a mathematical equation that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using statistical validation techniques, such as cross-validation and external validation with a set of compounds not used in the model development.

A hypothetical QSAR model for a series of thiazole derivatives might reveal, for instance, that the presence of a bromine atom at the 2-position and a methylamino group at the 5-position are crucial for a particular biological activity. The model could also indicate the optimal values for certain physicochemical properties, such as hydrophobicity or electronic charge distribution, to maximize the desired activity.

Pharmacophore Mapping

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound, a pharmacophore model would be generated by analyzing its three-dimensional conformation and the spatial arrangement of its key functional groups. A hypothetical pharmacophore model for this compound could include:

A hydrogen bond acceptor feature associated with the nitrogen atom of the thiazole ring.

A hydrophobic feature corresponding to the thiazole ring itself.

A hydrogen bond donor feature from the secondary amine.

A halogen bond donor feature from the bromine atom.

By comparing the pharmacophore model of this compound with that of other known active compounds, researchers can gain insights into the common structural requirements for binding to a specific biological target. This information is invaluable for designing new molecules with improved potency and selectivity. In drug discovery, pharmacophore models are frequently used for virtual screening of large compound libraries to identify novel hits with the desired biological activity.

Molecular Docking Studies (e.g., Ligand-Target Interactions)

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (receptor). This technique is instrumental in understanding the molecular basis of ligand-target interactions and in predicting the binding affinity of a ligand for its target.

In the context of this compound, molecular docking studies would be performed to investigate its potential interactions with a specific biological target. This would require a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling.

The docking process involves placing the three-dimensional structure of this compound into the binding site of the target protein and evaluating various possible binding poses. A scoring function is then used to rank the different poses based on their predicted binding affinity. The results of a molecular docking study can provide detailed information about the key interactions between the ligand and the target, such as:

Hydrogen Bonds: The nitrogen atom of the thiazole ring or the secondary amine could act as hydrogen bond acceptors or donors, respectively, forming hydrogen bonds with specific amino acid residues in the binding pocket of the target protein.

Hydrophobic Interactions: The thiazole ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The bromine atom can form halogen bonds, which are non-covalent interactions involving a halogen atom as an electrophilic species, with electron-rich atoms like oxygen or nitrogen in the protein's binding site.

Exploratory Research Applications

Applications in Medicinal Chemistry (Excluding Clinical Human Trial Data)

Exploration of Antiproliferative Activity in Cellular Models (Non-Human)

Inhibition of Cancer Cell Line Proliferation (e.g., A549, HCC827, NCI-H358, L1210, K562)

Without primary or secondary research data, the creation of informative and scientifically accurate content, including data tables and detailed findings as per the user's request, is not possible.

In vitro Cytotoxicity and Proliferation Assays (e.g., MTS, BrdU)

In vitro cytotoxicity and proliferation assays are fundamental tools in pharmacology and toxicology to assess the effects of chemical compounds on living cells in a controlled laboratory setting. nih.gov

Cytotoxicity Assays : These assays measure the degree to which a substance can cause damage or death to cells. promega.de Common methods include membrane integrity assays, such as the lactate (B86563) dehydrogenase (LDH) assay, which detects the release of LDH from the cytosol of damaged cells into the supernatant. sigmaaldrich.com Other colorimetric assays, like the MTT or MTS assay, measure the metabolic activity of cells. nih.govdojindo.com A decrease in metabolic activity is often correlated with cell death. dojindo.com Real-time methods using fluorescent probes like propidium (B1200493) iodide can provide kinetic data on the process of cell death. nih.gov

Proliferation Assays : These assays determine the ability of a compound to inhibit or stimulate cell growth. The BrdU (Bromodeoxyuridine) assay is a common method that detects DNA synthesis in actively dividing cells. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay can differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects by measuring ATP levels, which correlate with the number of viable cells. promega.de

No publicly available data from MTS, BrdU, or similar assays could be found for 2-Bromo-N-methyl-5-thiazolemethanamine.

Potential as Ligands for Specific Biological Receptors (e.g., Serotonin (B10506) Receptors, Sodium-Calcium Exchanger NCX1)

Serotonin Receptors (5-HT Receptors) : These are a large family of G protein-coupled receptors and ligand-gated ion channels found throughout the central and peripheral nervous systems. wikipedia.orgbmbreports.org They are the natural target for the neurotransmitter serotonin and are involved in regulating a vast array of physiological and neurological processes, including mood, cognition, sleep, and appetite. wikipedia.orgnih.gov Because of their critical roles, 5-HT receptors are major targets for a wide variety of drugs, including antidepressants, antipsychotics, and antimigraine agents. nih.govplos.org A compound acting as a ligand for these receptors would bind to them, potentially as an agonist (activator) or antagonist (blocker), thereby modulating serotonergic neurotransmission. nih.gov

Sodium-Calcium Exchanger (NCX1) : NCX1 is a membrane protein crucial for maintaining calcium homeostasis in cells, particularly in the heart and brain. nih.govnovusbio.com It functions as an antiporter, typically removing one calcium ion from the cell in exchange for the import of three sodium ions. wikipedia.org This process is vital for cardiac muscle contraction and relaxation and neuronal signaling. nih.govnih.gov Dysregulation of NCX1 is associated with conditions like cardiac arrhythmias and ischemic brain damage. nih.gov Molecules that act as ligands for NCX1 could potentially modulate its activity, offering therapeutic potential for cardiovascular and neurological disorders. wikipedia.orgrndsystems.com

There is no specific research identifying this compound as a ligand for either serotonin receptors or the sodium-calcium exchanger NCX1.

Role in Inhibiting or Trapping Reactive Oxygen Species

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, that are natural byproducts of cellular metabolism. frontiersin.org While ROS play roles in normal cell signaling, excessive levels lead to oxidative stress, which can damage proteins, lipids, and DNA. nih.govsmw.ch This damage is implicated in the pathology of numerous diseases, including cardiovascular and neurodegenerative disorders. nih.govnih.gov

Compounds that inhibit or trap ROS are known as antioxidants or free radical scavengers. They can neutralize ROS directly or inhibit the enzymes that produce them, such as NADPH oxidase. nih.gov Research into small-molecule inhibitors of ROS production is an active area for developing therapeutics to combat diseases associated with oxidative stress. nih.gov

No studies were found that evaluate the capacity of this compound to inhibit or trap reactive oxygen species.

Contribution to Drug Discovery and Optimization Strategies (Preclinical Phase)

The preclinical phase is a critical stage in drug discovery that bridges laboratory research and human clinical trials. slideshare.netresearchgate.net During this phase, a candidate compound is rigorously evaluated for its therapeutic potential and safety. iaea.org Key activities include:

Lead Optimization : Modifying the chemical structure of a promising compound to improve its affinity, selectivity, efficacy, and metabolic stability. wikipedia.org

Pharmacokinetics (PK) : Studying how the body absorbs, distributes, metabolizes, and excretes the drug.

Pharmacodynamics (PD) : Assessing the biochemical and physiological effects of the drug on the body.

Toxicology Studies : Identifying potential adverse effects and determining a safe dosage range using in vitro and animal models. slideshare.net

This phase involves a systematic approach, often guided by methodologies like Quality by Design (QbD), to ensure the development of a safe and effective medication. mdpi.com

This compound is not mentioned in the available literature concerning preclinical drug discovery or optimization strategies.

Contributions to Materials Science Research

Precursor for the Development of Advanced Organic Materials

Advanced organic materials are synthesized for a wide range of applications, leveraging their unique electronic, optical, or mechanical properties. A "precursor" in this context is a starting molecule that is chemically transformed or assembled into a more complex material. The specific functional groups and structural framework of a precursor determine the properties of the final material.

No information is available on the use of this compound as a precursor for advanced organic materials.

Integration into Functional Coatings and Specialized Composites

Functional coatings are thin layers applied to surfaces to impart specific properties, such as wear resistance, corrosion protection, antibacterial activity, or non-stick capabilities. joyachem.comtechnicoat.czresearchgate.net Composites are materials made from two or more constituent materials with significantly different properties, which, when combined, produce a material with characteristics different from the individual components. The integration of specific organic molecules into coatings or composites can be used to tailor their functionality. michelman.commdpi.com

There are no published reports on the integration of this compound into functional coatings or specialized composites.

Role in Catalysis Research

The chemical structure of this compound makes it a promising candidate for applications in catalysis, particularly in the design of ligands for transition metal-catalyzed reactions and in the development of new synthetic routes.

The N-methyl-methanamine moiety, in conjunction with the nitrogen atom of the thiazole (B1198619) ring, can act as a bidentate ligand, capable of coordinating with transition metals. The design of such ligands is a cornerstone of modern catalysis. rsc.org The electronic properties of the thiazole ring can influence the catalytic activity of the metal center it is coordinated to.

The presence of the bromine atom at the 2-position of the thiazole ring is particularly significant. Brominated thiazoles are versatile precursors in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. beilstein-archives.orgnih.gov In these reactions, the bromine atom can be substituted with other functional groups, allowing for the synthesis of a diverse range of more complex thiazole derivatives that can serve as ligands.

As a brominated heterocyclic compound, this compound can serve as a key building block in the synthesis of more complex molecules. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov This reactivity allows for the facile introduction of various substituents at the 2-position of the thiazole ring. beilstein-archives.orgnih.gov

The synthesis of the full family of bromothiazoles has been a subject of research to optimize their production as important precursors for functional materials. nih.govresearchgate.netlookchem.com The ability to selectively functionalize the 2-position of the thiazole ring through its bromo derivative is crucial for constructing molecules with desired electronic and steric properties for catalytic applications.

Table 2: Catalytic Applications of Bromo-Thiazole Derivatives

Catalytic RoleKey Functional GroupReaction Type
Ligand Precursor Bromo groupSuzuki, Heck, Sonogashira cross-coupling
Catalyst Synthesis Bromo groupIntroduction of catalytically active moieties
Building Block Bromo groupSynthesis of complex organic molecules

Future Research Directions and Unexplored Avenues

Expansion of Sustainable Synthetic Methodologies

The future synthesis of 2-Bromo-N-methyl-5-thiazolemethanamine and its derivatives should prioritize environmentally benign approaches. bepls.comresearchgate.net Traditional methods for thiazole (B1198619) synthesis often rely on hazardous reagents and solvents. researchgate.net Future research could focus on the following green chemistry principles:

Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques can significantly reduce reaction times and energy consumption. bepls.comnih.gov The application of microwave irradiation or ultrasonication to the classical Hantzsch thiazole synthesis or its modern variations could offer a more sustainable route to the core thiazole structure. bepls.commdpi.com

Green Solvents and Catalysts: Investigating the use of water, polyethylene (B3416737) glycol (PEG), or other green solvents could minimize the environmental impact. bepls.com Furthermore, the development and application of reusable, heterogeneous catalysts, such as silica-supported tungstosilisic acid, could enhance the sustainability of the synthetic process. mdpi.com

Multi-Component Reactions (MCRs): Designing a one-pot synthesis for this compound through an MCR approach would improve atom economy and reduce waste by combining multiple reaction steps into a single operation. nih.govacs.org

Synthetic ApproachKey AdvantagesRelevant Starting Materials (Hypothetical)
Microwave-Assisted SynthesisReduced reaction time, increased yields.α-haloketone, thiourea/thioamide derivatives.
Ultrasound-Mediated SynthesisEnhanced reaction rates, milder conditions.α-haloketone, thiourea/thioamide derivatives.
Green Solvent SynthesisReduced environmental impact, improved safety.Water, PEG, ionic liquids.
Reusable CatalysisCatalyst can be recovered and reused, reducing waste.Silica-supported acids.
Multi-Component ReactionsIncreased efficiency, reduced waste streams.Aldehydes, isothiocyanates, alkyl bromides. nih.gov

Advanced Mechanistic Studies of Chemical Reactivity and Selectivity

A thorough understanding of the chemical reactivity of this compound is crucial for its application. The bromine atom at the 2-position of the thiazole ring is a key site for functionalization, likely proceeding through nucleophilic aromatic substitution (SNAr). nih.gov

Future mechanistic studies should aim to:

Elucidate Reaction Pathways: Quantum chemical calculations and experimental kinetic studies could be employed to investigate the mechanism of nucleophilic substitution at the 2-position. researchgate.netmdpi.com This would involve determining whether the reaction proceeds through a concerted or a stepwise mechanism. nih.gov

Investigate Regioselectivity: Understanding the factors that control the regioselectivity of further electrophilic or nucleophilic substitutions on the thiazole ring will be important for synthesizing specifically functionalized analogues.

Study the Role of the Side Chain: The N-methyl-methanamine side chain may influence the reactivity of the thiazole core through electronic and steric effects. Mechanistic studies could probe this influence on reaction rates and outcomes.

Development of Novel Analogues with Tuned Biological Specificity

The structural scaffold of this compound is ripe for modification to create a library of novel analogues with potentially enhanced biological specificity. Structure-activity relationship (SAR) studies will be central to this effort. nih.govresearchgate.net

Key areas for analogue development include:

Modification of the 2-Position: The bromine atom can be replaced with a variety of substituents through cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of diverse functional groups. mdpi.com

Alterations to the N-methyl-methanamine Side Chain: The methyl group could be replaced with other alkyl or aryl groups to probe the impact on biological activity. The length of the linker between the thiazole ring and the nitrogen atom could also be varied.

Substitution at the 4-Position of the Thiazole Ring: The introduction of substituents at the C4 position of the thiazole ring can significantly influence the molecule's electronic properties and biological interactions. nih.gov

Analogue TypePotential ModificationRationale for Synthesis
2-Substituted AnaloguesReplacement of bromine with aryl, heteroaryl, or alkyl groups.To explore interactions with different biological targets.
N-Substituted AnaloguesReplacement of the N-methyl group with larger alkyl or functionalized groups.To modulate solubility, lipophilicity, and target binding.
C4-Substituted AnaloguesIntroduction of electron-donating or electron-withdrawing groups.To fine-tune the electronic properties and biological activity.

Exploration of Additional Biological Targets in non-human or in vitro Models

The thiazole nucleus is a well-established pharmacophore present in numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents. tandfonline.comnih.govresearchgate.net The potential biological activities of this compound and its future analogues should be systematically explored in non-human or in vitro models.

Promising areas for investigation include:

Anticancer Activity: Thiazole derivatives have shown potent anticancer activity against various cell lines. mdpi.comnih.gov Novel analogues could be screened against a panel of cancer cell lines, and their mechanism of action, such as enzyme inhibition (e.g., kinases) or apoptosis induction, could be investigated. mdpi.comnih.gov

Antimicrobial and Antifungal Properties: The thiazole scaffold is a core component of many antimicrobial and antifungal drugs. nih.govnih.gov New derivatives could be tested against a range of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Enzyme Inhibition: Thiazole-containing compounds have been identified as inhibitors of various enzymes, including cholinesterases and superoxide (B77818) dismutase. academie-sciences.frmdpi.comnih.gov Screening against a diverse panel of enzymes could uncover novel therapeutic targets.

Integration into Novel Interdisciplinary Research Fields

The unique chemical structure of this compound makes it a candidate for applications beyond medicinal chemistry. Future research should explore its integration into interdisciplinary fields.

Potential interdisciplinary applications include:

Materials Science: Thiazole-containing compounds can exhibit interesting electronic and optical properties. Analogues of this compound could be investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Biology: As a functionalized heterocyclic compound, it could be developed into chemical probes to study biological processes. For example, by attaching a fluorescent tag, it could be used to visualize specific cellular components or track biological pathways.

Coordination Chemistry: The nitrogen and sulfur atoms of the thiazole ring, along with the amine side chain, can act as ligands for metal ions. researchgate.net The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with unique magnetic or electronic properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-N-methyl-5-thiazolemethanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a thiazole precursor followed by N-methylation. For bromination, electrophilic substitution using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C is common. N-methylation may employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization improves purity. Monitoring reaction progress with TLC and characterizing intermediates via ¹H/¹³C NMR ensures structural fidelity .

Q. How should researchers characterize this compound to confirm its structural identity?

  • Methodological Answer : Multi-spectral analysis is critical. ¹H/¹³C NMR identifies substituents (e.g., methyl and bromine groups), while high-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹). X-ray crystallography, using programs like SHELX for refinement, resolves 3D geometry and confirms stereochemistry .

Q. What solvent systems and chromatographic techniques are effective for purifying this compound?

  • Methodological Answer : Ethyl acetate/petroleum ether (1:3 to 1:5) gradients on silica gel columns effectively separate brominated thiazole derivatives. For polar impurities, dichloromethane/methanol (95:5) can be used. Recrystallization in ethanol or hexane/ethyl acetate mixtures enhances crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts) for this compound?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. Variable-temperature NMR can reveal conformational changes. For MS adducts (e.g., sodium/potassium), using softer ionization techniques (ESI instead of MALDI) or adding chelators (e.g., EDTA) minimizes artifacts. Cross-validating with alternative methods (e.g., IR, X-ray) ensures accuracy .

Q. What strategies are recommended for analyzing the compound’s intermolecular interactions in biological systems (e.g., protein binding)?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd). Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies. For crystallographic analysis, SHELXPRO or Phenix refines protein-ligand complexes, while ORTEP-3 visualizes electron density maps .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC-UV/MS at intervals (0, 7, 14 days). For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures. Kinetic modeling (Arrhenius equation) predicts shelf-life .

Q. What crystallographic refinement protocols are most reliable for resolving disordered bromine atoms in this compound?

  • Methodological Answer : In SHELXL, apply anisotropic displacement parameters (ADPs) for bromine and constrain occupancy factors if disorder is present. Use the SQUEEZE tool (PLATON) to model solvent-accessible voids. Validate refinement with R-factors and electron density maps (e.g., Fo-Fc difference maps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.